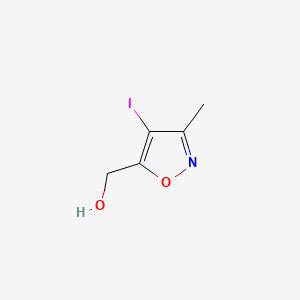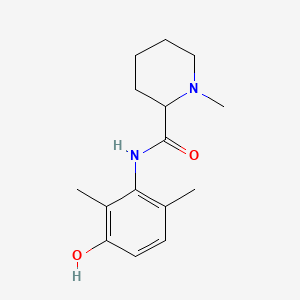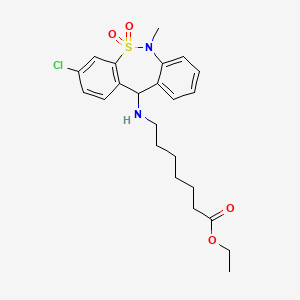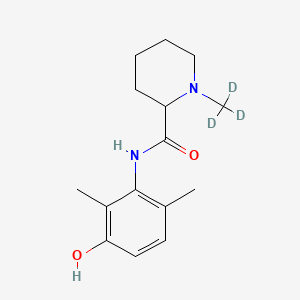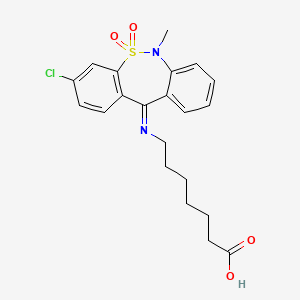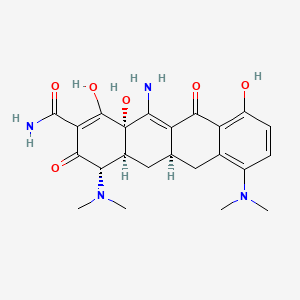
12-Amino Minocycline
Vue d'ensemble
Description
12-Amino Minocycline is a derivative of minocycline , which is a tetracycline antibiotic that fights bacteria in the body . It is used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . It is also used for gonorrhoea, syphilis, and other infections as a second-line drug in those with a penicillin allergy .
Molecular Structure Analysis
The molecular formula of this compound is C23H28N4O6 . The molecular weight is 456.49 .Applications De Recherche Scientifique
Interaction avec la Trypsine
Le chlorhydrate de minocycline, qui pourrait être un dérivé de la 12-Amino Minocycline, a été étudié pour son interaction avec la trypsine . L'interaction a été étudiée en utilisant des techniques de spectroscopie de fluorescence, de spectroscopie de fluorescence synchrone, de spectroscopie de fluorescence tridimensionnelle, de spectroscopie UV-Vis et de simulation d'amarrage moléculaire . Les résultats ont montré que le chlorhydrate de minocycline peut provoquer l'extinction de la fluorescence de la trypsine à différents degrés et températures . Cette interaction entraîne des changements dans la structure secondaire de la trypsine .
Réduction du traitement de la peur
Il a été démontré qu'une seule administration de minocycline réduit le traitement de la peur et améliore l'apprentissage implicite chez les volontaires sains . Cela suggère que la réduction des biais négatifs et l'amélioration de la cognition peuvent sous-tendre les actions antidépressives de cet agent .
Amélioration de l'apprentissage implicite
En plus de réduire le traitement de la peur, il a également été démontré que la minocycline améliore l'apprentissage implicite . Cela pourrait avoir des applications potentielles dans les thérapies et les traitements cognitifs .
Effets anti-inflammatoires
Il a été démontré que la minocycline supprime l'activité des microglies et réduit les niveaux de cytokines inflammatoires . Cet effet anti-inflammatoire pourrait être bénéfique dans le traitement de diverses maladies inflammatoires
Safety and Hazards
Mécanisme D'action
Target of Action
12-Amino Minocycline, a derivative of the tetracycline antibiotic Minocycline , primarily targets bacterial cells. It is active against both gram-negative and gram-positive bacteria . The drug enters bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium .
Mode of Action
Once inside the bacterial cell, this compound prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit . This inhibition disrupts protein synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis. By inhibiting this pathway, the compound disrupts essential bacterial functions, leading to the cessation of growth and multiplication . Additionally, it has been suggested that Minocycline can suppress microglia activity and reduce inflammatory cytokine levels .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of Minocycline. Minocycline, a second-generation tetracycline, is more reliably absorbed orally than the first-generation tetracyclines . It is generally given 2-4 times daily, indicating a short duration of action .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . Additionally, Minocycline has shown promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to reduce depressive-like behavior in animals and humans .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of divalent and trivalent metal ions like Ca 2+, Mg 2+, Zn 2+, Fe 2+ and Fe 3+ . These ions can form chelates with the tetracycline ring, inhibiting the calcium influx through NMDA responsive glutamate receptors . This suggests that the neuroprotective action of Minocycline against excitotoxicity may be influenced by the presence of these ions .
Analyse Biochimique
Biochemical Properties
12-Amino Minocycline, like other tetracyclines, is known to have a broad spectrum of activity against both gram-negative and gram-positive bacteria . It exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosomes (30S) and inhibiting the translation process .
Cellular Effects
Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to suppress microglia activity, reduce inflammatory cytokine levels, and ameliorate depressive-like behavior in animals and humans . These effects suggest that this compound may have similar cellular effects.
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of minocycline. Minocycline’s anti-bacterial action is exerted through its attachment to the smaller subunit of prokaryotic ribosome (30S), inhibiting the translation process . It also exerts anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, minocycline has been studied extensively. For instance, minocycline has been shown to reduce neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration .
Dosage Effects in Animal Models
Minocycline has shown neuroprotective effects in various animal models of neurological diseases .
Metabolic Pathways
Minocycline is known to interact with various enzymes and cofactors, suggesting that this compound may have similar interactions .
Transport and Distribution
Minocycline is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . Given its high lipophilicity, it can cross the blood-brain barrier and enter the central nervous system . It’s plausible that this compound shares similar transport and distribution properties.
Subcellular Localization
Given the ability of minocycline to cross the blood-brain barrier , it’s plausible that this compound may also localize within the central nervous system.
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBAEYXBOZLAL-KVUCHLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715703 | |
| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864073-42-7 | |
| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



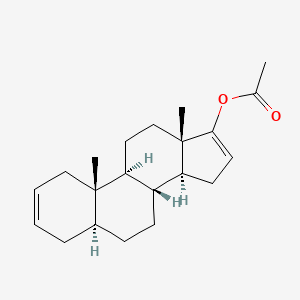
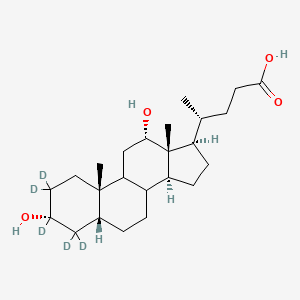

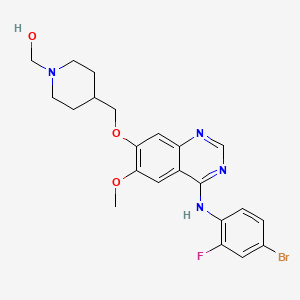
![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

